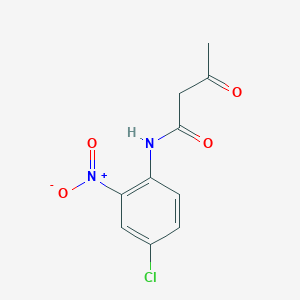

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide

Vue d'ensemble

Description

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, along with an oxobutanamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide typically involves the reaction of 4-chloro-2-nitroaniline with acetoacetic ester under specific conditions. The process generally includes:

Nitration: The nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline.

Acetoacetic Ester Condensation: The condensation of 4-chloro-2-nitroaniline with acetoacetic ester in the presence of a base such as sodium ethoxide or potassium carbonate.

Cyclization and Dehydration: The intermediate product undergoes cyclization and dehydration to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Amines or thiols, solvents like ethanol or dimethylformamide (DMF)

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

Reduction: N-(4-chloro-2-aminophenyl)-3-oxobutanamide

Substitution: N-(4-substituted-2-nitrophenyl)-3-oxobutanamide

Hydrolysis: 4-chloro-2-nitrobenzoic acid and 3-oxobutanamide

Applications De Recherche Scientifique

Chemistry

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals. The compound's ability to undergo reduction, substitution, and hydrolysis reactions makes it valuable for synthesizing more complex molecules. For instance:

- Reduction : The nitro group can be reduced to an amino group, facilitating the development of new medicinal compounds.

- Substitution : The chloro group can be replaced by nucleophiles, allowing for the creation of derivatives with enhanced biological activities.

Biology

Research has indicated potential biological activities associated with this compound. Studies have explored its antimicrobial and anticancer properties:

- Antimicrobial Activity : Compounds with similar structures have shown significant efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. For example, derivatives exhibited minimum inhibitory concentrations (MIC) around 256 µg/mL.

- Cytotoxicity : Preliminary investigations suggest that this compound may selectively induce cytotoxic effects in various cancer cell lines, warranting further exploration in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is being investigated for its role in drug development:

- Drug Design : Its structural features allow for modifications that can enhance pharmacological profiles, targeting specific biological pathways .

- Therapeutic Potential : Ongoing research aims to elucidate its mechanism of action and therapeutic applications in treating infections and cancer .

Industry

The compound is also relevant in industrial applications:

- Dyes and Pigments : this compound is used in producing dyes and pigments due to its vibrant color properties and stability under various conditions .

- Chemical Manufacturing : Its utility as a precursor in synthesizing other industrial chemicals underscores its importance in manufacturing processes .

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for pharmaceuticals | Facilitates synthesis of complex organic compounds |

| Biology | Antimicrobial agents | Effective against E. coli and S. aureus |

| Medicine | Drug development | Potential anticancer properties; selective cytotoxicity |

| Industry | Dyes and pigments | Stable color properties; used in chemical manufacturing |

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound revealed significant antimicrobial activity against common pathogens. The research highlighted the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Cytotoxicity Assessment

In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards human cancer cell lines. This finding suggests potential applications in cancer treatment strategies, emphasizing the need for further exploration of structure-activity relationships.

Mécanisme D'action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-chloro-2-nitrophenol: Shares the chloro and nitro groups but lacks the oxobutanamide moiety.

N-(4-chloro-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of the oxobutanamide group.

N-(4-bromophenyl)-3-oxobutanamide: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and nitro groups on the phenyl ring, along with the oxobutanamide moiety, makes it a versatile compound for various chemical transformations and research applications.

Activité Biologique

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

The synthesis of this compound typically involves the following steps:

- Nitration : 4-chloroaniline is nitrated to produce 4-chloro-2-nitroaniline.

- Condensation : The nitroaniline reacts with acetoacetic ester in the presence of a base (e.g., sodium ethoxide) to form the desired amide.

- Purification : The product is purified through crystallization or chromatography.

Chemical Structure

The molecular formula of this compound is C10H9ClN2O4, which includes a chloro group, a nitro group, and an oxobutanamide moiety. The presence of these functional groups contributes to its biological activity.

2. Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Reactive Intermediates : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

- Substitution Reactions : The chloro group can undergo nucleophilic substitution, potentially altering the compound's biological profile .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines through the intrinsic apoptotic pathway. The compound's IC50 values for different cancer cell lines suggest promising efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 5.02 |

| MDA-MB-231 (breast) | 15.24 |

These values indicate that this compound is more effective than standard chemotherapy agents like etoposide .

Study on Anticancer Activity

A study investigated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. Results showed that treatment with the compound significantly reduced cell viability compared to controls, suggesting potential for development as an anticancer therapeutic .

Toxicity Assessments

Toxicological evaluations have indicated that while the compound exhibits biological activity, it also presents certain safety concerns. In animal models, high doses resulted in slight to moderate irritant effects, necessitating further investigation into its safety profile for therapeutic use .

5. Conclusion

This compound demonstrates significant biological activity, particularly in antimicrobial and anticancer applications. Its unique chemical structure facilitates various interactions within biological systems, making it a valuable candidate for further research in drug development.

Propriétés

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-8-3-2-7(11)5-9(8)13(16)17/h2-3,5H,4H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMIREBDPKVUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385182 | |

| Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34797-69-8 | |

| Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.